BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data of (1S)-1-cyclopropylethan-
1-ol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: (1S)-1-cyclopropylethan-1-ol
CAS No.: 55637-37-1
Cat. No.: B2373586
Get Quote
*% A

Comprehensive Spectroscopic Guide to (1S)-1-Cyclopropylethan-1-ol: Structure, Purity, and
Analysis**

For distribution to: Researchers, scientists, and drug development professionals

Abstract

(1S)-1-Cyclopropylethan-1-ol is a valuable chiral building block in the synthesis of
pharmaceuticals and agrochemicals where precise stereochemistry is crucial for biological
activity.[1] Its unique structure, containing both a strained cyclopropyl ring and a chiral
secondary alcohol, necessitates rigorous analytical characterization to ensure identity, purity,
and stereochemical integrity. This in-depth technical guide provides a comprehensive overview
of the spectroscopic data for (1S)-1-cyclopropylethan-1-ol, focusing on Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Authored from
the perspective of a Senior Application Scientist, this document explains the causality behind
experimental choices, offers detailed protocols for data acquisition, and provides an expert
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interpretation of the spectral data, empowering researchers to confidently verify this critical
synthetic intermediate.

Introduction: The Significance of (1S)-1-
Cyclopropylethan-1-ol

The incorporation of cyclopropyl moieties is a well-established strategy in drug design to
modulate metabolic stability, binding affinity, and molecular conformation. When combined with
a chiral center, as in (1S)-1-cyclopropylethan-1-ol, the resulting molecule becomes a powerful
intermediate for creating complex, enantiomerically pure active pharmaceutical ingredients
(APIs).[1] The biological activity of chiral molecules is often highly dependent on a single
enantiomer; the other may be inactive or even exert toxic effects. Therefore, unambiguous
confirmation of the structure and enantiomeric purity of building blocks like (1S)-1-
cyclopropylethan-1-ol is not merely a procedural step but a foundational requirement for
successful and safe drug development.

This guide will systematically deconstruct the spectroscopic signature of this molecule,
providing the necessary framework for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and
chemical environment of atoms in a molecule. For (1S)-1-cyclopropylethan-1-ol, both *H and
13C NMR provide a complete picture of its carbon-hydrogen framework.

'H NMR Spectroscopy: Proton Environments and
Connectivity

Proton NMR reveals the number of distinct proton environments and their proximity to one
another. The unique structure of (1S)-1-cyclopropylethan-1-ol, with its chiral center and rigid
cyclopropane ring, gives rise to a characteristic and well-resolved spectrum.
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Caption: Standard workflow for *H NMR sample prep and analysis.
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A sample of approximately 10-15 mg of (1S)-1-cyclopropylethan-1-ol is dissolved in 0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal reference.
The use of CDCls is standard for small organic molecules due to its excellent solubilizing
properties and the single residual solvent peak at ~7.26 ppm, which typically does not interfere
with analyte signals.[2] The spectrum is acquired on a 400 MHz (or higher) spectrometer at
room temperature.

Caption: Structure of (1S)-1-cyclopropylethan-1-ol with proton labels.
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due to
hydrogen
bonding.[3] It
typically
appears as a
broad singlet
because of
rapid
chemical
exchange,
which
averages out
any coupling
to the
adjacent
methine
proton (a).[4]
This signal
will disappear
upon shaking
the sample
with a drop of
D20, a
definitive test
for an
exchangeabl

e proton.[4]

Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency. The
data presented is typical for a CDCIs solution.[5]

3C NMR Spectroscopy: The Carbon Skeleton

13C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and
information about their chemical environment.
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The same sample prepared for *H NMR analysis can be used. 13C spectra are typically
acquired with broadband proton decoupling, meaning each unique carbon atom appears as a
single line. A sufficient number of scans is required due to the low natural abundance of the 13C
isotope.

Chemical Shift (0, ppm) Assignment Causality of Chemical Shift

The carbon atom bonded to
the electronegative oxygen is

~73.5 CH-OH significantly deshielded,
causing it to appear far
downfield.[3]

The methyl carbon is in a
~22.1 CHs _ _ _ _
typical aliphatic region.

The cyclopropyl methine
~18.0 CH (cyclopropyl)
carbon.

The two methylene carbons of
the cyclopropane ring are
highly shielded due to the ring
~25&~15 CHz2 (cyclopropyl) strain and appear at unusually
upfield chemical shifts, a

hallmark of this functional

group.[6]

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific
functional groups within a molecule. For an alcohol, the most characteristic signals are from the
O-H and C-O bonds.

A drop of neat (1S)-1-cyclopropylethan-1-ol is placed on the crystal of an Attenuated Total
Reflectance (ATR) accessory of an FTIR spectrometer. A spectrum is collected over the range
of 4000-400 cm~*. This method requires minimal sample and no preparation.
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Wavenumber . . . .
( 1 Vibration Type Functional Group Interpretation
cm-

The broadness of this
peak is a classic
indicator of

~3350 (broad) O-H stretch Alcohol intermolecular
hydrogen bonding
between alcohol

molecules.

These signals confirm
Aliphatic (CH, CHz, the presence of sp3
CHs) hybridized C-H bonds

in the molecule.

~2970-2850 C-H stretch

The strong absorption

in this region is

characteristic of the C-
~1080 C-O stretch Secondary Alcohol )

O single bond

stretching vibration in

a secondary alcohol.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its
structure based on how it fragments under energetic conditions.

The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
[7][8] The sample is injected into a GC, which separates it from any impurities. The purified
compound then enters the mass spectrometer, where it is ionized, commonly by Electron
lonization (EI).

The molecular formula of (1S)-1-cyclopropylethan-1-ol is CsH100, with a molecular weight of
86.13 g/mol .[9][10] In EI-MS, the molecular ion peak (M™*) is often weak or absent for alcohols
due to facile fragmentation.[11] The most significant peaks correspond to stable fragment ions.
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Caption: Predicted EI-MS fragmentation of 1-cyclopropylethan-1-ol.

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b2373586/docs?utm_src=pdf-body-img#spectroscopic-data-of-1s-1-cyclopropylethan-1-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2373586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

m/z Value Proposed Fragment Interpretation

86 [CsH100]* Molecular ion (M*). May be
5110
very low abundance or absent.

Loss of a methyl radical via
alpha-cleavage, a very

71 [M - CHs]* common pathway for alcohols,
resulting in a stable, oxygen-

stabilized cation.

Loss of a water molecule
58 [M - H20]* (dehydration), common for
alcohols.[12]

A common fragment in many
43 [CsH7]* or [C2H30]* organic molecules, likely from

further fragmentation.

Cyclopropyl cation or allyl
41 [CsHs]+ cation, resulting from

fragmentation of the ring.

The base peak (most intense signal) is often observed at m/z = 58.[5]

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides an unambiguous and self-validating
characterization of (1S)-1-cyclopropylethan-1-ol. tH and 3C NMR confirm the precise carbon-
hydrogen framework and connectivity. IR spectroscopy provides definitive evidence of the
critical alcohol functional group. Finally, mass spectrometry confirms the molecular weight and
reveals predictable fragmentation patterns consistent with the proposed structure. For
professionals in drug development, this comprehensive spectroscopic dataset is essential for
quality control, ensuring the identity, integrity, and purity of this vital chiral building block. While
these standard techniques confirm the chemical structure, advanced methods like chiral
chromatography or NMR with chiral solvating agents would be required to confirm the specific
(1S) enantiomeric purity.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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